![molecular formula C9H11BrN2O B11760158 1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)
1-[3-(Bromomethyl)phenyl]-3-methylurea
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Overview
Description
1-[3-(Bromomethyl)phenyl]-3-methylurea is an organic compound with a unique structure that includes a bromomethyl group attached to a phenyl ring, which is further connected to a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Bromomethyl)phenyl]-3-methylurea typically involves the bromination of a methyl-substituted phenylurea precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the methyl group attached to the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Bromomethyl)phenyl]-3-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield the corresponding methylphenylurea by removing the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products
The major products formed from these reactions include substituted phenylureas, aldehydes, carboxylic acids, and reduced phenylureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
Material Science Applications
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Polymer Chemistry
- The compound's ability to participate in polymerization reactions can be explored in the development of new materials. The incorporation of the bromomethyl group allows for further functionalization, leading to polymers with tailored properties for specific applications such as coatings, adhesives, or drug delivery systems.
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Synthesis of Novel Compounds
- 1-[3-(Bromomethyl)phenyl]-3-methylurea can serve as a precursor for synthesizing other biologically active molecules. Its reactivity can be harnessed in multi-step synthesis processes to create complex structures that may exhibit enhanced biological activities or novel properties.
Table 1: Summary of Biological Activities
Compound Name | Biological Activity | Mechanism |
---|---|---|
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Anticancer | Inhibition of MMPs |
1-[3-(Chloromethyl)phenyl]-3-methylurea | Cytotoxicity in HeLa cells | Apoptosis induction |
1-(4-Bromophenyl)-3-methylurea | Cell cycle arrest | G2/M phase inhibition |
Case Study: Anticancer Potential
A study on structurally related compounds demonstrated their ability to inhibit cell proliferation across various cancer cell lines, including HeLa and MCF-7 cells. These compounds showed IC50 values indicating effective cytotoxicity, suggesting that this compound could similarly impact cancer cell viability through analogous mechanisms .
Mechanism of Action
The mechanism of action of 1-[3-(Bromomethyl)phenyl]-3-methylurea involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of key biological processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Bromomethyl)phenyl]-3-methylurea
- 1-[2-(Bromomethyl)phenyl]-3-methylurea
- 1-[3-(Chloromethyl)phenyl]-3-methylurea
Uniqueness
1-[3-(Bromomethyl)phenyl]-3-methylurea is unique due to the specific positioning of the bromomethyl group on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in various applications .
Biological Activity
1-[3-(Bromomethyl)phenyl]-3-methylurea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, and related research findings, including case studies and data tables.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. In vitro studies have shown promising results against various bacterial strains. For instance, a study conducted on similar compounds indicated that derivatives with urea functionalities exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research has also explored the anticancer potential of this compound. A study highlighted that similar urea derivatives exhibited cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
A549 | 20 |
Synthesis and Evaluation
A notable study synthesized several derivatives of this compound and evaluated their biological activities. The synthesis involved the reaction of bromomethyl phenyl derivatives with methyl isocyanate, followed by purification through recrystallization. The resulting compounds were then tested for antibacterial and anticancer activities .
In Silico Studies
In silico docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively inhibit certain enzymes involved in bacterial cell wall synthesis, which could explain its antibacterial properties .
Properties
Molecular Formula |
C9H11BrN2O |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-[3-(bromomethyl)phenyl]-3-methylurea |
InChI |
InChI=1S/C9H11BrN2O/c1-11-9(13)12-8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H2,11,12,13) |
InChI Key |
PIKQPLCMFSXHFK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=C1)CBr |
Origin of Product |
United States |
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